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molecular formula C3H3F3O2 B1584507 Methyl trifluoroacetate CAS No. 431-47-0

Methyl trifluoroacetate

Cat. No. B1584507
M. Wt: 128.05 g/mol
InChI Key: VMVNZNXAVJHNDJ-UHFFFAOYSA-N
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Patent
US08536323B2

Procedure details

Propargyl amine (4.00 g, 72.62 mmol, 1.00 equiv.) was added dropwise to methyl trifluoroacetate (11.16 g, 87.15 mmol, 1.20 equiv.) at 0° C. The reaction mixture was stirred at 0° C. for 2 h and then concentrated under reduced pressure to remove methanol. The product was purified by vacuum distillation yielding propargyltrifluoroacetamide as a colorless liquid (9.59 g, 87%). The structure was confirmed by 1H- and 19F-NMR.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
11.16 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[C:2]#[CH:3].[F:5][C:6]([F:12])([F:11])[C:7](OC)=[O:8]>>[CH2:1]([NH:4][C:7](=[O:8])[C:6]([F:12])([F:11])[F:5])[C:2]#[CH:3]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C#C)N
Name
Quantity
11.16 g
Type
reactant
Smiles
FC(C(=O)OC)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
DISTILLATION
Type
DISTILLATION
Details
The product was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C#C)NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.59 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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